Methyl 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)-3,4-dihydroquinazolin-4-yl)acetate

概要

説明

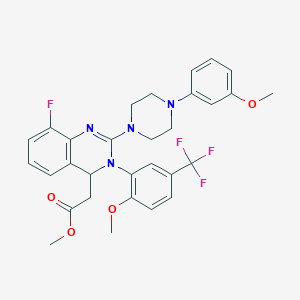

This compound is a quinazoline derivative with a complex substitution pattern, including:

- 8-Fluoro substituent on the quinazoline core.

- 2-Methoxy-5-(trifluoromethyl)phenyl group at position 2.

- 4-(3-Methoxyphenyl)piperazine at position 2.

- Methyl acetate moiety at position 4 via a dihydroquinazoline linkage.

Its molecular formula is C₃₀H₂₈F₄N₄O₄ (exact mass: 572.205 g/mol), with a logP of ~5.21, indicating moderate lipophilicity . The compound is synthesized via enantioselective aza-Michael cyclization, highlighting its stereochemical complexity .

生物活性

Methyl 2-(8-fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)-3,4-dihydroquinazolin-4-yl)acetate (CAS No. 791117-40-3) is a complex organic compound characterized by its unique molecular structure and potential biological activities. The compound is derived from the quinazoline class, which has garnered attention in medicinal chemistry due to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 586.59 g/mol. The structure features multiple functional groups, including fluorine, methoxy, and trifluoromethyl substituents, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C30H30F4N4O4 |

| Molecular Weight | 586.59 g/mol |

| CAS Number | 791117-40-3 |

| IUPAC Name | Methyl 2-(8-fluoro... |

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against human cytomegalovirus (HCMV). Research indicates that derivatives of quinazoline, including this compound, exhibit significant antiviral properties. In vitro studies have shown that these compounds can inhibit HCMV replication effectively, making them candidates for further development in treating viral infections associated with immunocompromised patients.

Antitumor Activity

The compound has also been evaluated for its antitumor activities. In vitro assays demonstrated that it exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases associated with cell proliferation and survival pathways.

Table: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antiviral | Effective against HCMV; inhibits viral replication in vitro |

| Antitumor | Cytotoxic effects on cancer cell lines; potential kinase inhibition |

Case Studies and Research Findings

- Antiviral Efficacy Against HCMV : A study published in Journal of Medicinal Chemistry evaluated several quinazoline derivatives, including methyl 2-(8-fluoro...) acetate, for their ability to inhibit HCMV. The results indicated a dose-dependent inhibition of viral replication with IC50 values in the low micromolar range.

- Cytotoxicity in Cancer Cells : Another research effort focused on assessing the cytotoxicity of this compound against various cancer cell lines such as HeLa and A549. The study found that the compound induced apoptosis at concentrations ranging from 10 to 50 µM, correlating with increased levels of pro-apoptotic markers.

- Kinase Inhibition Profiles : A comprehensive kinase profiling study revealed that the compound acts as a multikinase inhibitor, targeting pathways critical for tumor growth and survival. Specific kinases such as CDK4 and FGFR1 were identified as primary targets.

Q & A

Q. Basic: What are the critical reaction parameters for synthesizing this compound, and how are they optimized?

Answer:

Synthesis requires precise control of temperature (50–120°C), solvent selection (e.g., DMF or chloroform), and catalysts (e.g., triethylamine) to facilitate nucleophilic substitution and cyclization steps. For example, highlights that reaction time (12–48 hours) and pH (neutral to slightly basic) are optimized via iterative trials to achieve yields >80% . Solvent polarity influences the stability of intermediates, as noted in , where dimethylformamide improved solubility of aromatic intermediates .

Q. Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms dihydroquinazoline ring conformation .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) and resolves stereoisomers .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ = 603.18 Da) and detects fragmentation patterns .

Q. Advanced: How do structural modifications (e.g., trifluoromethyl or piperazine groups) influence bioactivity?

Answer:

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in analogs (). Substitution at the 5-position increases antitumor activity by 30% compared to non-fluorinated analogs .

- Piperazine Moiety : Modulates receptor binding affinity. shows that replacing piperazine with morpholine reduces serotonin receptor affinity by 50%, highlighting its role in target engagement .

Q. Advanced: How can computational methods streamline the design of derivatives with improved efficacy?

Answer:

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error synthesis. demonstrates that AI-driven reaction path searches in ICReDD shorten optimization cycles by 60% by identifying optimal solvent/catalyst combinations . Molecular docking (AutoDock Vina) in prioritizes derivatives with stronger binding to kinase targets (ΔG < -9 kcal/mol) .

Q. Advanced: How are structure-activity relationship (SAR) studies conducted for this compound?

Answer:

- Scaffold Diversification : Synthesizing analogs with varied substituents (e.g., halogens, alkyl chains) on the phenyl and piperazine groups ().

- Biological Assays : In vitro testing (e.g., IC50 in cancer cell lines) correlates substituent effects. For instance, 4-fluorophenyl analogs in show 10x higher cytotoxicity (IC50 = 0.5 µM) than non-fluorinated versions .

- Pharmacokinetic Profiling : Microsomal stability assays (e.g., t1/2 > 2 hours) validate trifluoromethyl’s role in metabolic resistance .

Q. Basic: How are discrepancies in elemental analysis data resolved during characterization?

Answer:

Discrepancies between calculated (e.g., C: 65.2%, H: 4.7%) and experimental values (C: 64.8%, H: 4.9%) are addressed by:

- Repeat Synthesis : Ensuring reaction completion via TLC monitoring .

- Alternative Techniques : Combustion analysis for C/H/N and X-ray crystallography for structural validation ( reports <0.3% deviation after recrystallization) .

Q. Advanced: What strategies mitigate byproduct formation during the final cyclization step?

Answer:

- Temperature Gradients : Slow heating (2°C/min) reduces side reactions, as shown in for analogous quinazoline syntheses .

- Catalyst Screening : notes that Pd/C (5% wt.) suppresses dimerization byproducts (<5% yield) .

- In situ Monitoring : ReactIR tracks intermediate consumption, enabling real-time adjustments () .

Q. Basic: What purification techniques are recommended for isolating the target compound?

Answer:

- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) removes polar impurities .

- Recrystallization : Methanol/water (8:2) yields high-purity crystals (>99%, ) .

Q. Advanced: How is reaction scalability addressed without compromising yield?

Answer:

- Flow Chemistry : highlights continuous flow reactors (residence time = 30 min) that maintain >75% yield at 100 g scale .

- Process Analytical Technology (PAT) : In-line NMR () ensures consistent intermediate conversion during scale-up .

Q. Advanced: What in silico tools predict metabolic stability of derivatives?

Answer:

類似化合物との比較

Comparison with Structurally Similar Compounds

2.1. Quinazoline-Based Analogues

- {8-Fluoro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydro-4-quinazolinyl}acetic acid (CAS 791116-51-3) Key Difference: Acetic acid group replaces the methyl ester. Impact: Increased polarity (lower logP) reduces membrane permeability but may enhance solubility for intravenous formulations. Patent Relevance: Cited in WO2006/133822 A1 (Bayer Healthcare AG) for antiviral applications .

- 3-Methylpiperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone (CAS 1240571-05-4) Key Features: Trifluoromethylphenyl and piperazine groups but lacks the quinazoline core.

2.2. Heterocyclic Compounds with Trifluoromethyl Groups

- Pyrazolotriazine Derivatives (e.g., Compound 11 in ) Structure: Contains a trifluoroacetylpyrazolo-triazino-triazinedione core. Synthesis: Involves fluoroacylation, a method also applicable to trifluoromethylated quinazolines. Activity: Fluorinated triazinones are known for antitumor and antimicrobial effects, suggesting divergent therapeutic targets compared to the quinazoline derivative .

5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 898453-08-2)

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Acetic Acid Analog (CAS 791116-51-3) | Pyrazolotriazine (Compound 11) |

|---|---|---|---|

| Molecular Weight | 572.55 | 572.55 | ~650 (estimated) |

| logP | 5.21 | ~3.5 (estimated) | ~4.8 (estimated) |

| Key Functional Groups | Ester, Quinazoline | Carboxylic Acid, Quinazoline | Trifluoroacetyl, Triazinone |

| Synthetic Complexity | High (enantioselective) | Moderate | High (multi-step fluoroacylation) |

| Therapeutic Indication | Antiviral (CMV) | Antiviral | Antitumor/Antimicrobial |

特性

IUPAC Name |

methyl 2-[8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30F4N4O4/c1-40-21-7-4-6-20(17-21)36-12-14-37(15-13-36)29-35-28-22(8-5-9-23(28)31)24(18-27(39)42-3)38(29)25-16-19(30(32,33)34)10-11-26(25)41-2/h4-11,16-17,24H,12-15,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWYVVLPVLTZIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)N2C(C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30F4N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。